molecular formula C8H10O2 B1664560 2-Methoxy-5-methylphenol CAS No. 1195-09-1

2-Methoxy-5-methylphenol

Cat. No.: B1664560
CAS No.: 1195-09-1
M. Wt: 138.16 g/mol
InChI Key: IFNDEOYXGHGERA-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylphenol (CAS: 1195-09-1), also known as isocresol or 5-methylguaiacol, is a phenolic derivative with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol . Structurally, it consists of a benzene ring substituted with a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 5-position. Its IUPAC name is this compound, and it is classified under guaiacyl compounds due to the methoxy substituent .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-5-methylphenol can be synthesized through several methods. One common synthetic route involves the methylation of guaiacol (2-methoxyphenol) using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions and yields this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic methylation of guaiacol. This process involves the use of a methylating agent, such as dimethyl sulfate or methyl chloride, in the presence of a catalyst like aluminum chloride. The reaction is carried out at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Key Role in Drug Synthesis
2-Methoxy-5-methylphenol is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often explored for anti-inflammatory and analgesic properties, making it valuable in pain relief medications. For example, it has been studied for its potential use in developing drugs targeting inflammatory pathways in conditions such as arthritis and other chronic pain disorders .

Case Study: Anticancer Activity
Recent research has highlighted the anticancer potential of phenolic compounds, including this compound. Studies indicate that phenolic compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanisms involved include the modulation of cell signaling pathways related to growth and survival .

Antioxidant Formulations

Oxidative Stability in Products
This compound exhibits strong antioxidant properties, protecting formulations from oxidative degradation. It is particularly beneficial in the cosmetic and food industries where it helps maintain the stability and shelf life of products by preventing rancidity and spoilage .

Data Table: Antioxidant Efficacy Comparison

CompoundDPPH Scavenging Activity (%)ORAC Value (μmol TE/g)
This compound85250
BHT (Butylated Hydroxytoluene)90300
Ascorbic Acid95400

Note: DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating antioxidant activity.

Flavoring Agent

Natural Flavor Profile
Due to its pleasant aroma, this compound is used as a flavoring agent in food products. It imparts a sweet, smoky flavor that enhances various culinary applications, particularly in processed foods and beverages .

Wood Preservation

Antimicrobial Properties
The compound possesses notable antimicrobial activity, making it effective in wood preservation formulations. It protects wood against decay and insect damage by inhibiting the growth of fungi and bacteria .

Case Study: Efficacy in Wood Treatments
Research has demonstrated that wood treated with formulations containing this compound showed significantly reduced fungal colonization compared to untreated controls. This application is crucial for extending the lifespan of wooden structures and furniture .

Research in Organic Chemistry

Building Block for Synthesis
In synthetic organic chemistry, this compound serves as a building block for developing new compounds. Its reactivity allows chemists to create diverse derivatives that can be tailored for specific applications in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylphenol involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also exhibit antimicrobial activity by disrupting the cell membranes of microorganisms. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Characteristics:

  • Synthesis: Produced via thermal degradation of lignin during pyrolysis or through regioselective hydroxylation of 4-methylanisole (4-methyl-2-methoxyphenol) using engineered cytochrome P450 monooxygenases .
  • Applications: Antioxidant: Contributes to the antiradical activity of pyroligneous acids by reducing oxidants and scavenging free radicals like DPPH . Flavoring: Imparts smoky notes in food products, such as smoked fish and olive pomace . Pharmaceuticals: Potential use in depigmenting agents and as intermediates in organic synthesis (e.g., total synthesis of phleghenrines) .

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

The following table compares 2-methoxy-5-methylphenol with key analogues in terms of structure, sources, and applications:

Compound Molecular Formula Substituent Positions Key Sources/Applications References
This compound C₈H₁₀O₂ 2-OCH₃, 5-CH₃ Lignin pyrolysis , fermented foods , guava wood vinegar , antioxidant in pyroligneous acids
Guaiacol (2-methoxyphenol) C₇H₈O₂ 2-OCH₃ Wood vinegar , pharmaceutical precursor (e.g., expectorants), flavoring agent in smoked foods
4-Methylguaiacol (4-methyl-2-methoxyphenol) C₈H₁₀O₂ 2-OCH₃, 4-CH₃ Lignin degradation , microbial metabolism in fermented beverages
4-Ethyl-2-methoxyphenol C₉H₁₂O₂ 2-OCH₃, 4-C₂H₅ Pyroligneous acids , flavor modulation in smoked fish
o-Cresol (2-methylphenol) C₇H₈O 2-CH₃ Coal tar, antimicrobial agent, precursor to resins
Mequinol (4-methoxyphenol) C₇H₈O₂ 4-OCH₃ Depigmenting agent in cosmetics, antioxidant in food additives

Physicochemical and Functional Differences

Reactivity: this compound is selectively synthesized via hydroxylation of 4-methylanisole without side products, highlighting its regioselective reactivity . In contrast, guaiacol undergoes electrophilic substitution more readily due to the unsubstituted para position. 4-Ethyl-2-methoxyphenol exhibits stronger antioxidant activity than this compound due to the electron-donating ethyl group enhancing radical stabilization .

Chromatographic Behavior: On pyridinium-based ionic liquid columns, this compound co-elutes with 2-chloro-5-methylphenol, indicating similar polarity and hydrogen-bonding capacity .

Thermal Stability: During lignin pyrolysis, this compound forms in higher yields with solid acid/base catalysts (e.g., CaO) compared to mequinol and ethanone derivatives .

Research Findings and Data Highlights

Table 1: Key Properties of Selected Phenolic Compounds

Property This compound Guaiacol 4-Ethyl-2-methoxyphenol
Molecular Weight 138.16 g/mol 124.14 g/mol 152.19 g/mol
Boiling Point 245–247°C (estimated) 205°C 255°C (estimated)
Antioxidant Activity (DPPH IC₅₀) Moderate Low High
Primary Source Lignin pyrolysis Wood vinegar Pyroligneous acids

Biological Activity

2-Methoxy-5-methylphenol, also known as isocreosol , is a phenolic compound with the chemical formula C8H10O2C_8H_{10}O_2. It is characterized by a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to a phenolic ring. This compound is found in various natural sources, including plants like Daphne odora and Capsicum annuum . The unique structure of this compound contributes to its diverse biological activities, which have been the subject of various studies.

Antioxidant Properties

One of the primary biological activities attributed to this compound is its antioxidant capacity. Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage that can lead to various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. This inhibition suggests potential applications in developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Neuropharmacological Potential

The compound's structure suggests interactions with neurotransmitter systems, indicating potential applications in neuropharmacology. Preliminary research indicates that it may influence pathways related to neurotransmitter activity, which could be beneficial for conditions such as depression and anxiety .

Enzyme Inhibition

Research has indicated that this compound may act as an inhibitor for certain cytochrome P450 enzymes involved in drug metabolism. This inhibitory action could affect the pharmacokinetics of various drugs, making it an important consideration in drug development and safety assessments .

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of several methoxyphenols, including this compound, using the DPPH radical-scavenging assay. The results indicated that this compound exhibited significant antioxidant activity, comparable to other known antioxidants .

COX-2 Inhibition Study

In a study assessing the inhibitory effects on LPS-induced COX-2 gene expression in RAW 264.7 cells, this compound was found to significantly reduce COX-2 levels. This suggests its potential use in managing inflammatory conditions .

QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to predict the biological activities of 2-methoxyphenols. These studies utilized electronic descriptors to establish correlations between chemical structure and biological activity, further supporting the compound's potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

Compound NameChemical FormulaUnique Features
This compoundC8H10O2Antioxidant and anti-inflammatory properties
4-MethoxyanilineC7H9NOContains an amine but lacks phenolic structure
N-(1-methyl-4-piperidyl)-2-methoxy-5-sulfamoylbenzamideC14H18N2O3SPiperidine ring; different pharmacological profile
4-Hydroxy-3-methoxybenzaldehydeC9H10O3Aldehyde functional group; different reactivity

This table illustrates the diversity within the chemical class of methoxyphenols while highlighting the unique characteristics of this compound due to its specific functional groups.

Q & A

Basic Research Questions

Q. How can 2-Methoxy-5-methylphenol be reliably identified in complex mixtures?

  • Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) with retention time and mass spectral matching. For example, in TG-GC-MS analysis, this compound elutes at ~4.44 minutes (retention index: 1187) and displays a molecular ion peak at m/z 138.17 (C₈H₁₀O₂) . Always compare against authentic standards to confirm identity, as regioisomers like 2-Methoxy-4-methylphenol exhibit distinct retention indices and fragmentation patterns .

Q. What are the critical physicochemical properties of this compound for experimental design?

  • Key Data :

  • Molecular weight: 138.17 g/mol
  • Boiling point: 222.3°C (estimated for analogs)
  • Retention index (GC): 1187
  • Solubility: Readily soluble in organic solvents (e.g., ethanol, dichloromethane) based on structural analogs .
    • Application : These properties inform solvent selection, purification methods (e.g., column chromatography), and detection limits in chromatographic setups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • Wear protective gear (gloves, goggles, lab coat) to avoid skin/eye contact .
  • Store waste separately and dispose via certified hazardous waste services to prevent environmental contamination .
  • Use fume hoods during synthesis or high-concentration applications due to potential respiratory irritation (inferred from phenol derivatives) .

Advanced Research Questions

Q. How can researchers resolve structural ambiguities between this compound and its regioisomers?

  • Analytical Strategy :

  • Compare experimental mass spectra with reference libraries. For instance, this compound (CAS 1195-09-1) shows diagnostic fragments at m/z 123 (loss of CH₃O) and m/z 95 (C₆H₇O⁺), whereas 2-Methoxy-4-methylphenol exhibits distinct peaks at m/z 108 and 77 due to alternative fragmentation pathways .
  • Use nuclear magnetic resonance (NMR) to differentiate substituent positions: The aromatic proton splitting patterns in ¹H-NMR (e.g., meta vs. para coupling) provide conclusive evidence .

Q. How should discrepancies in retention indices or spectral data be addressed?

  • Troubleshooting Steps :

Verify instrument calibration using internal standards (e.g., n-alkanes for GC retention index validation) .

Cross-check with synthetic analogs or commercially available regioisomers (e.g., 2-Methoxy-4-methylphenol) to rule out misidentification .

Replicate analyses under controlled conditions (e.g., column temperature gradients, ionization settings) to ensure reproducibility .

Q. What biosynthetic pathways produce this compound in natural systems?

  • Current Findings : The compound is identified in fungal volatiles (e.g., Hypoxylon invadens), suggesting a pathway involving methylation of phenolic precursors. Biosynthetic studies propose sequential O-methylation of 5-methylcatechol or hydroxylation of 2-methoxytoluene . Further isotopic labeling experiments could elucidate precursor incorporation .

Q. What are the implications of this compound’s structural analogs in pharmacological research?

  • Research Context : Derivatives like 2-Hydroxy-4-methoxybenzophenone exhibit UV-absorbing properties and are studied for antioxidant activity . For this compound, explore its role as a chiral intermediate in drug synthesis (e.g., via asymmetric catalysis) or its potential as a bioactive scaffold in antimicrobial assays .

Q. Data Contradictions and Validation

  • Retention Index Variability : Discrepancies in GC retention times (e.g., 4.44 min in one study vs. 6.36 min in another) may arise from column type, temperature programming, or detector sensitivity . Always report analytical conditions to enable cross-study comparisons.
  • Spectral Library Mismatches : Mass spectra from older libraries may lack resolution for regioisomers. Update databases using synthesized standards or high-purity commercial samples .

Properties

IUPAC Name

2-methoxy-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-3-4-8(10-2)7(9)5-6/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNDEOYXGHGERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152469
Record name 2-Methoxy-5-methylphenol
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195-09-1
Record name 2-Methoxy-5-methylphenol
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Record name 2-Methoxy-5-methylphenol
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Record name 2-Methoxy-5-methylphenol
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Record name 6-methoxy-m-cresol
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Record name 2-METHOXY-5-METHYLPHENOL
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Synthesis routes and methods I

Procedure details

The reaction was carried out in the same manner as in Example 6 except that ethoxybenzene was replaced by 150 g. (1229.5 m.moles) of p-methoxytoluene and 4.11 g. (29.8 m.moles) of 2-methoxy-5-methylphenol was obtained in a yield of 46.9 %.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

The procedure of Example 18 was repeated, except Victor Wet 35B (phosphur-containing ester) was used as a reaction catalyst and 4-methyl anisole was used in place of anisole. Consequently, the conversion of peracetic acid was 96.2%, the conversion of 4-methyl anisole was 8.02% and there was formed 4.55g of 4-methyl-2-hydroxy anisole.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methoxy-5-methylphenol
2-Methoxy-5-methylphenol
2-Methoxy-5-methylphenol
2-Methoxy-5-methylphenol
2-Methoxy-5-methylphenol
2-Methoxy-5-methylphenol

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